molecular formula C12H15BrO3 B8429941 Acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester

Acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester

Cat. No. B8429941
M. Wt: 287.15 g/mol
InChI Key: AVSQQYOVUOMVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
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properties

Product Name

Acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

(4-bromo-5-ethoxy-2-ethylphenyl) acetate

InChI

InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3

InChI Key

AVSQQYOVUOMVPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC(=O)C)OCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (0.91 mL, 12.8 mmol) followed by triethylamine (1.8 mL, 12.8 mmol) were added to a stirred solution of 4-bromo-5-ethoxy-2-ethyl-phenol (2.6 g, 10.7 mmol) dissolved in CH2Cl2 (20 mL). The reaction was stirred for 45 mins and then partitioned between 1N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine dried over Na2SO4 and concentrated. Purification by flash column chromatography (0% to 20% EtOAc in hexanes) gave the product as a clear oil (1.64 g, 53%). 1H NMR (400 MHz, CDCl3): δ 1.16 (t, J=7.6 Hz, 3 H), 1.45 (t, J=7.1 Hz, 3 H), 2.31 (s, 3 H), 2.45 (q, J=7.6 Hz, 2 H), 4.05 (q, J=7.1 Hz, 2 H), 6.58 (s, 1 H), 7.41 (s, 1 H).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
53%

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